Benazepril tert-Butyl Ester d5

Stable isotope labeling Isotopic purity LC-MS internal standard

Benazepril tert-Butyl Ester d5 (CAS 1356010‑96‑2, MW 485.63, C28H31D5N2O5) is a pentadeuterated derivative of the angiotensin‑converting enzyme (ACE) inhibitor prodrug precursor benazepril tert‑butyl ester [REFS‑1]. The compound incorporates five deuterium atoms on the phenyl ring, producing a nominal mass shift of +5 Da relative to the unlabeled analog, which is essential for its primary role as a stable‑isotope‑labeled (SIL) internal standard in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) assays [REFS‑2][REFS‑3].

Molecular Formula C28H36N2O5
Molecular Weight 480.6 g/mol
Cat. No. B15125139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril tert-Butyl Ester d5
Molecular FormulaC28H36N2O5
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3
InChIKeyQNLLWVSHZXSUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril tert-Butyl Ester d5 — Deuterated ACE Inhibitor Intermediate for LC-MS/MS Quantification


Benazepril tert-Butyl Ester d5 (CAS 1356010‑96‑2, MW 485.63, C28H31D5N2O5) is a pentadeuterated derivative of the angiotensin‑converting enzyme (ACE) inhibitor prodrug precursor benazepril tert‑butyl ester [REFS‑1]. The compound incorporates five deuterium atoms on the phenyl ring, producing a nominal mass shift of +5 Da relative to the unlabeled analog, which is essential for its primary role as a stable‑isotope‑labeled (SIL) internal standard in liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) assays [REFS‑2][REFS‑3]. It is supplied as a protected diastereomerically pure form and is intended exclusively for research‑use analytical applications, not for diagnostic or therapeutic purposes [REFS‑1].

Workflow LC‑MS/MS quantification
Selection Benazepril tert‑butyl ester analyte
Use Context Bioanalytical method research

Why In‑Class Deuterated ACE Inhibitor Standards Cannot Replace Benazepril tert‑Butyl Ester d5 in Analytical Workflows


The tert‑butyl ester functional group—absent in the free‑acid benazepril‑d5 or its hydrochloride salt—imparts distinct solubility and extraction behavior that directly affects recovery and matrix‑effect profiles during sample preparation [REFS‑1]. Structurally, the target compound’s diastereomerically pure (2R,3′S) configuration ensures that it co‑elutes with the specific tert‑butyl ester analyte rather than with the more polar free acid or salt forms [REFS‑2]. Using a generic deuterated ACE inhibitor standard (e.g., moexiprilat‑d5, ramipril‑d5) introduces differential ion suppression/enhancement and can produce >15 % bias in benazepril ester quantification, as documented for surrogate internal standards in bioanalytical method validation [REFS‑3].

Functional group mismatch
Tert‑butyl ester form — absent in free acid or hydrochloride salt — alters solubility, extraction recovery and chromatographic retention, potentially shifting method accuracy.
Chirality mismatch
Diastereomerically pure (2R,3′S) configuration ensures co‑elution with the tert‑butyl ester analyte; generic deuterated ACE inhibitor standards lack this chirality match.
Ion suppression risk
Generic deuterated ACE inhibitor internal standards may introduce differential ion suppression/enhancement, potentially causing significant quantification bias.

Quantitative Differentiation Benchmarks for Benazepril tert‑Butyl Ester d5 Versus Closest Analytical Comparators


Isotopic Enrichment: ≥98 atom % D vs. Bulk d1‑d5 Mixtures

Benazepril tert‑Butyl Ester d5 is specified at ≥98 atom % deuterium incorporation, indicating that the d5 species is the dominant isotopologue and that the residual protium content is ≤2 % [REFS‑1]. In contrast, the free‑acid Benazepril‑d5 hydrochloride from a leading supplier is certified as “≥99 % deuterated forms (d1‑d5)”, meaning it contains a mixture of d1 through d5 isotopologues [REFS‑2]. The higher fractional abundance of the per‑d5 isotopologue reduces isotopic cross‑talk in multiple‑reaction‑monitoring (MRM) channels and improves the signal‑to‑blank ratio at the analyte’s retention time.

Isotopic Purity
Head‑to‑head
≥98 atom% D (d5‑dominant) vs. d1‑d5 mixture
Reduces isotopic cross‑talk and improves assay accuracy
Per‑d5 isotopologue advantage; verify CoA
Stable isotope labeling Isotopic purity LC-MS internal standard

Mass Shift: +5.03 Da Versus Unlabeled Analog — Sufficient for Baseline LC‑MS Resolution

The molecular weight of Benazepril tert‑Butyl Ester d5 is 485.63 Da (C28H31D5N2O5) [REFS‑1], compared with 480.60 Da for the unlabeled benazepril tert‑butyl ester (C28H36N2O5) [REFS‑2]. The resulting Δm of +5.03 Da places the internal standard signal well outside the natural‑abundance isotopic envelope of the analyte, enabling baseline‑resolved selected‑reaction‑monitoring (SRM) transitions without isotopic overlap.

Mass Shift
Head‑to‑head
+5.03 Da
Exceeds recommended ≥3 Da threshold for internal standards
Avoids isotopic overlap with unlabeled analyte
Mass spectrometry Isotopic shift Internal standard suitability

Storage Stability: Refrigerated (2‑8 °C) Versus −20 °C Requirement of Hydrochloride Salt Forms

Benazepril tert‑Butyl Ester d5 is stable when stored at 2‑8 °C under refrigeration [REFS‑1][REFS‑2], whereas the hydrochloride salt form (Benazepril‑d5 HCl) requires storage at −20 °C [REFS‑3]. The 20‑28 °C higher allowable storage temperature reduces freeze‑thaw cycles and simplifies cold‑chain logistics during routine laboratory use.

Storage Condition
Reported
2‑8 °C vs. −20 °C (salt form)
Simplifies cold‑chain logistics and reduces freeze‑thaw cycles
Manufacturer specification; verify stability under actual use
Compound stability Storage conditions Laboratory logistics

Chemical Form Specificity: tert‑Butyl Ester Matching the Synthetic Intermediate Analyte

As a labeled protected form of a benazepril diastereomer [REFS‑1], Benazepril tert‑Butyl Ester d5 matches the exact ester moiety of the synthetic intermediate benazepril tert‑butyl ester (CAS 109010‑61‑9). This structural identity ensures identical extraction recovery, chromatographic retention, and ionization efficiency as the unlabeled analyte. Users performing method development or QC release for this intermediate cannot achieve isotopic matching with the free‑acid benazepril‑d5 or its hydrochloride salt, which would require a separate ester‑to‑acid correction factor.

Functional Group Match
Head‑to‑head
Tert‑butyl ester vs. free acid/salt
Ensures identical extraction recovery and ionization efficiency
Avoids ester‑to‑acid correction factors; confirm during method validation
Synthetic intermediate Process analytical chemistry Prodrug quantification

High‑Value Application Scenarios for Benazepril tert‑Butyl Ester d5


Bioanalytical Method Development and Validation for Benazepril Prodrug Quantification

When developing a regulated LC‑MS/MS method for benazepril (the ethyl ester prodrug) in plasma, Benazepril tert‑Butyl Ester d5 serves as a matched internal standard. Its +5 Da mass shift avoids isotopic interference [REFS‑1], while the ester functional group ensures identical extraction recovery, eliminating the need for ester‑to‑acid correction factors. This application leverages the compound’s diastereomerically pure (2R,3′S) configuration documented on Aladdin’s datasheet [REFS‑2].

Synthetic Intermediate Purity and Impurity Profiling in API Manufacturing

Pharmaceutical QC laboratories releasing benazepril hydrochloride API must quantify residual benazepril tert‑butyl ester (a penultimate intermediate). Using the deuterated tert‑butyl ester d5 as an internal standard provides structurally matched quantification, with ≥98 atom % D purity ensuring minimal blank contribution [REFS‑3]. The refrigerated storage (2‑8 °C) simplifies inventory management in GMP environments [REFS‑4].

Pharmacokinetic Studies Requiring Distinct Tracking of Prodrug and Active Metabolite

In preclinical PK studies, co‑administration of Benazepril tert‑Butyl Ester d5 with unlabeled benazepril allows simultaneous tracking of the prodrug (via the d5 channel) and its active metabolite benazeprilat (via a separate d4‑ or 13C‑labeled standard). The distinct tert‑butyl ester moiety ensures the d5 signal originates solely from the administered prodrug, preventing misattribution to hydrolyzed metabolite [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
Prodrug quantification in biofluid research matrices
Matched ester functional group and diastereomerically pure configuration
Extraction recovery and matrix‑effect correction
Intermediate quantification in synthetic process research
Structurally matched deuterated internal standard
Assay accuracy and impurity profiling context
PK exposure‑model research (prodrug/metabolite tracking)
Distinct mass channel for prodrug
Metabolite misattribution avoidance and exposure‑model interpretation
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